molecular formula C32H39N3O2S2 B12014963 (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-26-1

(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12014963
CAS No.: 624724-26-1
M. Wt: 561.8 g/mol
InChI Key: VYDSIBJKLVJALD-BRPDVVIDSA-N
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Description

The compound (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and an octyl chain, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the pyrazole ring, the thiazolidinone ring, and the final coupling of these components. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted analogs.

Scientific Research Applications

(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one include other pyrazole and thiazolidinone derivatives, such as:

  • This compound
  • This compound

Uniqueness

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and molecular architecture makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

624724-26-1

Molecular Formula

C32H39N3O2S2

Molecular Weight

561.8 g/mol

IUPAC Name

(5Z)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C32H39N3O2S2/c1-5-6-7-8-9-13-18-34-31(36)29(39-32(34)38)20-26-21-35(27-14-11-10-12-15-27)33-30(26)25-16-17-28(24(4)19-25)37-22-23(2)3/h10-12,14-17,19-21,23H,5-9,13,18,22H2,1-4H3/b29-20-

InChI Key

VYDSIBJKLVJALD-BRPDVVIDSA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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